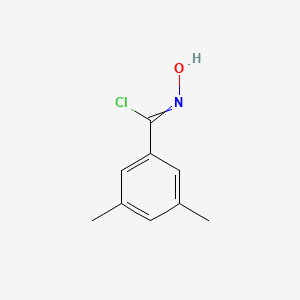
N-Hydroxy-3,5-dimethylbenzimidoyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-3,5-dimethylbenzimidoyl Chloride is a chemical compound with the molecular formula C9H10ClNO It is a derivative of benzimidazole, characterized by the presence of hydroxy and methyl groups on the benzene ring, and a chloride substituent on the imidoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3,5-dimethylbenzimidoyl Chloride typically involves the reaction of 3,5-dimethylbenzimidazole with hydroxylamine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to 50°C
Base: Sodium hydroxide or potassium carbonate
Chlorinating Agent: Thionyl chloride or phosphorus trichloride
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxy-3,5-dimethylbenzimidoyl Chloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloride group with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, alcohols, thiols
Major Products
Oxidation: N-Hydroxy-3,5-dimethylbenzimidoyl N-oxide
Reduction: 3,5-Dimethylbenzimidazole
Substitution: N-Hydroxy-3,5-dimethylbenzimidoyl derivatives with various substituents
Applications De Recherche Scientifique
N-Hydroxy-3,5-dimethylbenzimidoyl Chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-Hydroxy-3,5-dimethylbenzimidoyl Chloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds, while the chloride group can participate in nucleophilic substitution reactions. These interactions can modulate the activity of biological pathways, leading to various therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Hydroxybenzimidazole
- N-Hydroxyphthalimide
- N-Hydroxy-4-chlorobenzenecarboximidoyl Chloride
Uniqueness
N-Hydroxy-3,5-dimethylbenzimidoyl Chloride is unique due to the presence of both hydroxy and methyl groups on the benzene ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and potency in various applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Further exploration of its properties and applications may lead to new discoveries and innovations in various fields.
Propriétés
Formule moléculaire |
C9H10ClNO |
|---|---|
Poids moléculaire |
183.63 g/mol |
Nom IUPAC |
N-hydroxy-3,5-dimethylbenzenecarboximidoyl chloride |
InChI |
InChI=1S/C9H10ClNO/c1-6-3-7(2)5-8(4-6)9(10)11-12/h3-5,12H,1-2H3 |
Clé InChI |
IWLWIBHLVHBLAV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C(=NO)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















